Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound belonging to the pyrrolopyridine family. This scaffold is significant in medicinal chemistry due to its role as a precursor for kinase inhibitors and other bioactive molecules . The fluorine atom at position 5 enhances metabolic stability and influences electronic properties, making it a critical substituent for drug design.
Properties
IUPAC Name |
ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQDGBCPFZOGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721015 | |
| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920978-95-6 | |
| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 920978-95-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, highlighting its pharmacological properties and therapeutic potential.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H9FN2O2 |
| Molecular Weight | 208.19 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 3.17 |
| Polar Surface Area (PSA) | 54.98 Ų |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step processes that typically include the formation of the pyrrolo[2,3-b]pyridine scaffold followed by esterification to yield the ethyl ester derivative. The introduction of the fluorine atom at the 5-position is crucial for enhancing biological activity and selectivity.
Research has shown that modifications on the pyrrolo[2,3-b]pyridine core can significantly influence its inhibitory potency against various biological targets. For instance, compounds derived from this scaffold have been evaluated for their activity as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4B, which is implicated in inflammatory processes and central nervous system disorders .
Antiinflammatory Effects
This compound has demonstrated promising anti-inflammatory properties. In vitro studies have indicated that derivatives of this compound can inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharides. This suggests a potential application in treating inflammatory diseases and conditions characterized by excessive TNF-α production .
Phosphodiesterase Inhibition
The compound has been investigated for its role as a selective inhibitor of phosphodiesterase 4B (PDE4B). In a series of SAR studies, it was found that certain derivatives exhibited IC50 values in the low micromolar range against PDE4B, showcasing their potential as therapeutic agents for conditions like asthma and chronic obstructive pulmonary disease (COPD) where PDE4 inhibition is beneficial .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- In Vitro Evaluation : A study assessed various derivatives for their PDE4B inhibitory activity using rolipram as a positive control. Some compounds showed significant inhibition with IC50 values ranging from 0.8 μM to over 10 μM depending on structural modifications .
- CNS Activity : Another study explored the central nervous system activity of these compounds through the NIMH psychoactive drug screening program, indicating selective inhibition against certain CNS receptors while maintaining low toxicity profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Substituent : Chlorine at position 5.
- Synthesis : Prepared in 60% yield via hydrogenation over 10% Pd/C, similar to other halogenated derivatives .
- Molecular Weight : 224.64 g/mol (C₁₀H₉ClN₂O₂) .
- Applications : Used as a pharmaceutical intermediate, highlighting its role in drug discovery .
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Ring System Variations
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Substituent : Methoxy at position 5.
- Synthesis : Achieved in 85% yield, higher than chloro/fluoro analogs, likely due to the electron-donating methoxy group improving reaction efficiency .
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Comparative Data Table
*Calculated based on molecular formulas from evidence.
Key Findings and Implications
Halogen Effects : Chloro and bromo analogs exhibit moderate yields (60–76%), while methoxy derivatives achieve higher yields (85%), likely due to steric and electronic factors .
Purity Standards : Methoxy-substituted compounds report ≥99% purity, emphasizing their suitability for pharmaceutical applications .
Structural Modifications :
- Ring fusion changes (e.g., [2,3-b] vs. [2,3-c]) alter electronic properties and binding interactions.
- Substitution with fluorine or bromine enhances metabolic stability and target affinity, respectively .
Q & A
Q. What synthetic routes are commonly employed for the preparation of Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related pyrrolo[2,3-b]pyridine derivative was prepared by reacting Ethyl 3-methyl-1H-pyrrole-2-carboxylate with a halogenated aromatic carbonyl chloride (e.g., 3-fluoro-2-iodobenzoyl chloride) under basic conditions, followed by purification via column chromatography . Another approach involves heterocyclization of amino-substituted precursors, as demonstrated in the synthesis of thieno[2,3-b]pyridines using ethyl ester intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H NMR : To confirm substituent positions and monitor reaction progress. For instance, aromatic protons in similar compounds appear at δ 7.50–7.57 ppm (meta-fluoro substituents) and δ 6.32 ppm (pyrrolo protons) .
- ESI-MS : To verify molecular ion peaks (e.g., [M+1]⁺ at m/z 402.2 for iodinated analogs) .
- IR spectroscopy : To identify functional groups like ester C=O stretches (~1660 cm⁻¹) and NH bands (~3350–3487 cm⁻¹) .
Q. How is crystallographic data analyzed for this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. The program handles small-molecule refinement and high-resolution data, though challenges may arise with disordered solvent molecules or twinning. SHELXPRO can interface with macromolecular datasets if needed .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated pyrrolo[2,3-b]pyridine derivatives?
Yield optimization often involves:
- Temperature control : Reactions performed at 0–5°C reduce side-product formation during halogenation .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
- Protecting groups : Boc (tert-butoxycarbonyl) protection of amines minimizes undesired side reactions during multi-step syntheses .
Q. How do researchers address conflicting NMR or mass spectrometry data?
Discrepancies are resolved via:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, as seen in ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate .
- High-resolution mass spectrometry (HRMS) : To distinguish between isobaric ions, especially for halogenated analogs with similar m/z values .
- Isotopic pattern analysis : Chlorine or bromine substituents exhibit distinct isotopic clusters in ESI-MS, aiding in structural confirmation .
Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?
Common modifications include:
- Fluorine substitution : Introducing fluorine at position 5 (as in the target compound) enhances metabolic stability and binding affinity .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility for biological assays .
- Heterocycle replacement : Replacing the pyrrolo ring with thieno[2,3-b]pyridine alters electronic properties, as shown in antimicrobial studies .
Q. What challenges arise in crystallizing fluorinated pyrrolo[2,3-b]pyridines, and how are they mitigated?
Fluorine's small size and high electronegativity can disrupt crystal packing. Solutions include:
- Co-crystallization with solvents : Ethanol or DMSO stabilizes lattice interactions .
- Temperature-gradient methods : Slow cooling from 40°C to 4°C promotes ordered crystal growth .
- Use of additives : Small molecules like triethylamine reduce disorder by occupying voids .
Data Contradiction & Methodological Challenges
Q. How are contradictory biological activity results interpreted for analogs?
Discrepancies may arise from assay conditions (e.g., pH, solvent). For example, ethyl 3-amino-6-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxylate showed variable antimicrobial activity in different media, necessitating standardized protocols (e.g., fixed DMSO concentrations ≤1%) .
Q. Why might computational predictions fail to match experimental LogP values?
Fluorine’s polar hydrophobicity and ester group solvation are poorly modeled in some algorithms. Empirical measurements via shake-flask methods (partitioning between octanol/water) are recommended for accurate LogP determination .
Tables of Key Data
Table 1: Spectral Data for this compound Analogs
| Compound | 1H NMR (δ, ppm) | ESI-MS ([M+1]⁺) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|
| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 2.22 (s, 3H), 4.27 (q, 2H) | 328.2 | 1660 |
| Ethyl 5-fluoro-3-iodo analog | 7.50–7.57 (m, 1H), 6.32 (s) | 402.2 | 1665 |
Table 2: Synthetic Yields of Halogenated Derivatives
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Iodination | None | 23 | |
| Bromination (Pd-mediated) | Pd(PPh₃)₄ | 72 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
